![molecular formula C9H13IN2 B1469302 1-(cyclopentylmethyl)-4-iodo-1H-pyrazole CAS No. 1410367-50-8](/img/structure/B1469302.png)
1-(cyclopentylmethyl)-4-iodo-1H-pyrazole
Overview
Description
The compound “1-(cyclopentylmethyl)-4-iodo-1H-pyrazole” is likely an organic compound consisting of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an iodine atom at the 4-position and a cyclopentylmethyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring, and the cyclopentylmethyl and iodine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodine atom could potentially increase its molecular weight and polarity, while the cyclopentylmethyl group could influence its hydrophobicity .Scientific Research Applications
Chemical Synthesis and Characterization
1-(cyclopentylmethyl)-4-iodo-1H-pyrazole serves as an intermediate in the synthesis of functionally diverse pyrazole derivatives. Research demonstrates various methodologies for the synthesis and structural characterization of pyrazole compounds, which are foundational in developing pharmaceuticals and materials with specific properties.
Selective Route to Substituted Pyrazoles : A study highlighted the synthesis of 1-acyl-4-iodo-1H-pyrazoles via ICl-induced dehydration/iodination, suggesting the utility of such compounds in further chemical transformations (J. Waldo, S. Mehta, R. Larock, 2008).
Structural Characterization : Another research focused on the synthesis and X-ray diffraction characterization of a pyrazoline compound, emphasizing the importance of understanding the crystal structure for potential applications in material science and pharmaceutical development (G. Delgado et al., 2020).
Biomedical Applications
Pyrazole derivatives, including those related to 1-(cyclopentylmethyl)-4-iodo-1H-pyrazole, have been explored for various biomedical applications. These compounds exhibit a range of biological activities, making them significant in drug development.
Antiproliferative Agents : Novel pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines, showcasing the therapeutic potential of pyrazole-based compounds in oncology (H. Ananda et al., 2017).
Antimicrobial and Antifungal Properties : Research on the synthesis of pyrazolo[3,4-b]pyridines and related compounds demonstrated significant antimicrobial and antifungal activities, indicating the role of pyrazole derivatives in addressing resistant microbial strains (O. Prakash et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(cyclopentylmethyl)-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFWYHNTALXFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylmethyl)-4-iodo-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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